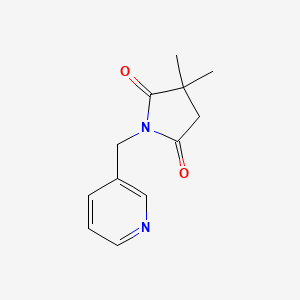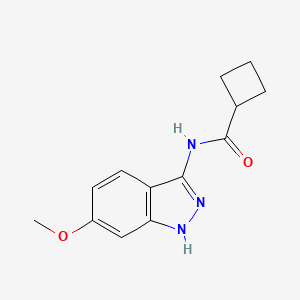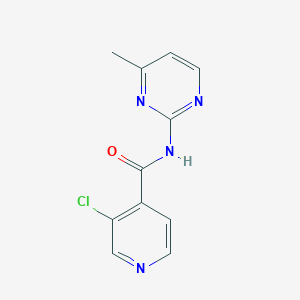
3,3-Dimethyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione, also known as DPPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPPD is a pyrrolidine derivative that has been synthesized through a number of methods, and its mechanism of action has been studied extensively. In
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione is not fully understood, but it is believed to act through a number of pathways. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This suggests that this compound may have potential as a treatment for Alzheimer's disease, which is characterized by a decrease in acetylcholine levels. This compound has also been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. This suggests that this compound may have potential as a treatment for Parkinson's disease, which is characterized by a decrease in dopamine levels.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound has antioxidant and anti-inflammatory properties. It has also been shown to inhibit the growth of cancer cells in vitro. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease. It has also been shown to improve motor function in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3,3-Dimethyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione has a number of advantages for lab experiments. It is readily available and can be synthesized in high yields and purity. It is also stable under a wide range of conditions, making it suitable for a variety of experiments. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous environments. It also has a relatively short half-life, which can limit its use in long-term experiments.
Orientations Futures
There are many potential future directions for research on 3,3-Dimethyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione. One area of research could focus on the development of this compound as a drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. Another area of research could focus on the use of this compound as a chiral auxiliary in asymmetric synthesis. Additionally, further studies could be conducted to explore the antioxidant and anti-inflammatory properties of this compound, as well as its potential as a cancer treatment. Overall, this compound has shown great potential in scientific research and is likely to continue to be an important compound in the future.
Méthodes De Synthèse
3,3-Dimethyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione can be synthesized through a number of methods, including the reaction of 3,3-dimethylpyrrolidine-2,5-dione with pyridine-3-carboxaldehyde in the presence of a base, such as sodium hydride or potassium carbonate. Other methods include the reaction of 3,3-dimethylpyrrolidine-2,5-dione with pyridine-3-carboxylic acid and the use of a palladium catalyst. The synthesis of this compound has been optimized to provide high yields and purity, making it suitable for scientific research.
Applications De Recherche Scientifique
3,3-Dimethyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione has been studied extensively for its potential applications in various fields. In the field of organic chemistry, this compound has been used as a chiral auxiliary in asymmetric synthesis. It has also been used as a ligand in metal-catalyzed reactions. In the field of medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential as an antioxidant and anti-inflammatory agent.
Propriétés
IUPAC Name |
3,3-dimethyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2)6-10(15)14(11(12)16)8-9-4-3-5-13-7-9/h3-5,7H,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEQOMRDXSALDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(C1=O)CC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(5-Bromo-2,3-difluorophenoxy)methyl]-5-cyclopropyl-1,2,4-oxadiazole](/img/structure/B7679680.png)
![5-[(5-Bromo-2,3-difluorophenoxy)methyl]-1-methyl-1,2,4-triazole](/img/structure/B7679688.png)

![2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol](/img/structure/B7679704.png)
![4-[[2-Methoxyethyl(prop-2-enyl)amino]methyl]pyridin-2-amine](/img/structure/B7679711.png)
![N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]-N-prop-2-ynylethanesulfonamide](/img/structure/B7679718.png)

![3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-5-methyl-1,2-oxazole](/img/structure/B7679735.png)
![[4-[(3-Cyclopropyl-4-nitropyrazol-1-yl)methyl]phenyl]methanol](/img/structure/B7679741.png)
![1-[(2R)-1-cyclohexylpropan-2-yl]-3-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]urea](/img/structure/B7679743.png)
![5-[[3-(3,5-difluorophenyl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-1-methyl-1,2,4-triazole](/img/structure/B7679746.png)

![3-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7679761.png)
![1-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-(thiophen-3-ylmethyl)urea](/img/structure/B7679763.png)
